N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine

Description

Molecular Architecture and Stereochemical Considerations

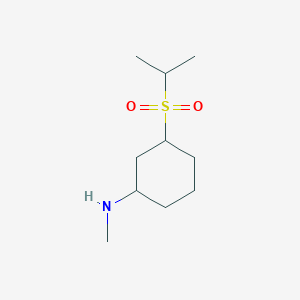

The molecular structure of N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine (C₁₀H₂₁NO₂S) consists of a six-membered cyclohexane ring with three key substituents:

- A methyl group bonded to the nitrogen atom at the 1-position.

- A propane-2-sulfonyl group (-SO₂-C(CH₃)₂) at the 3-position.

- The amine group (-NH-CH₃) at the 1-position.

The sulfonyl group introduces significant steric and electronic effects due to its tetrahedral geometry and strong electron-withdrawing nature. Stereochemical complexity arises from the potential for axial or equatorial positioning of the sulfonyl and N-methylamine groups on the cyclohexane ring. For instance, the bulky sulfonyl group likely adopts an equatorial conformation to minimize 1,3-diaxial strain, while the N-methylamine group may occupy either axial or equatorial positions depending on solvent polarity and temperature.

Comparative analysis of related compounds, such as 2-methyl-N-(3-methylsulfanylpropyl)cyclohexan-1-amine (C₁₁H₂₃NS), reveals that replacing the thioether (-S-) group with a sulfonyl (-SO₂-) group significantly alters molecular polarity and hydrogen-bonding capacity. The sulfonyl group’s electronegativity also influences the amine’s basicity, as evidenced by reduced pKa values in sulfone-containing amines compared to their sulfide analogs.

Comparative Analysis with Positional Isomers (4-Sulfonyl Derivative)

Positional isomerism in sulfonylcyclohexanamines profoundly impacts molecular properties. The 4-sulfonyl derivative, 4-(propane-2-sulfonyl)cyclohexan-1-amine (C₉H₁₉NO₂S), differs only in the sulfonyl group’s placement on the cyclohexane ring. Key distinctions include:

- Dipole Moments : The 3-sulfonyl isomer exhibits a larger dipole moment due to the asymmetric placement of the sulfonyl group relative to the amine. In contrast, the 4-sulfonyl isomer’s dipole is partially offset by its para-substitution pattern.

- Hydrogen Bonding : The proximity of the sulfonyl group to the amine in the 3-isomer enables intramolecular hydrogen bonding between the sulfonyl oxygen and amine hydrogen, a interaction absent in the 4-isomer.

- Solubility : The 3-sulfonyl derivative demonstrates higher aqueous solubility owing to its enhanced polarity and hydrogen-bonding capacity.

X-ray absorption spectroscopy studies of sulfones confirm that substituent positioning affects sulfur’s electronic environment. For example, sulfur K-edge X-ray absorption near-edge structure (XANES) spectra show distinct pre-edge features for 3- and 4-sulfonyl isomers, reflecting differences in σ* antibonding orbital energies.

Conformational Dynamics in Cyclohexane Ring Systems

The cyclohexane ring in this compound adopts a chair conformation to minimize steric strain. Key conformational considerations include:

- Sulfonyl Group Orientation : The propane-2-sulfonyl group preferentially occupies an equatorial position to avoid 1,3-diaxial interactions with the cyclohexane hydrogen atoms. This orientation reduces steric hindrance but increases torsional strain due to the sulfonyl group’s bulk.

- Amine Group Flexibility : The N-methylamine group exhibits axial-equatorial ring flipping, with an energy barrier influenced by the sulfonyl group’s electron-withdrawing effects. Computational studies suggest a 5–7 kcal/mol energy difference between axial and equatorial amine conformers.

- Solvent Effects : In polar solvents like water or dimethyl sulfoxide, the sulfonyl group stabilizes the equatorial conformation through enhanced solvation, while nonpolar solvents favor axial sulfonyl orientations due to reduced dipole-dipole repulsions.

Comparative analysis with 4-(propane-2-sulfonyl)cyclohexan-1-amine reveals that the 4-sulfonyl isomer’s chair conformation is less sterically strained, as the sulfonyl group’s para position minimizes 1,2- and 1,3-diaxial interactions. However, the 3-sulfonyl derivative’s conformational flexibility allows for unique intermolecular interactions in crystal packing, as observed in related sulfonamide structures.

Table 2: Conformational Parameters of 3-Sulfonyl vs. 4-Sulfonyl Isomers

Properties

Molecular Formula |

C10H21NO2S |

|---|---|

Molecular Weight |

219.35 g/mol |

IUPAC Name |

N-methyl-3-propan-2-ylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21NO2S/c1-8(2)14(12,13)10-6-4-5-9(7-10)11-3/h8-11H,4-7H2,1-3H3 |

InChI Key |

ZSOWRPZFHZCKFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1CCCC(C1)NC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to this compound involves the nucleophilic substitution reaction between an amine and a sulfonyl chloride derivative. Specifically, the preparation typically entails:

- Step 1: Preparation or procurement of the corresponding cyclohexan-1-amine derivative.

- Step 2: Reaction of the amine with propane-2-sulfonyl chloride under controlled conditions.

- Step 3: Use of a base to neutralize the hydrochloric acid generated and to facilitate the formation of the sulfonamide bond.

This general method aligns with common sulfonamide synthesis protocols where amines react with sulfonyl chlorides in the presence of bases such as triethylamine or inorganic bases.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Cyclohexan-1-amine or N-methylcyclohexan-1-amine | Starting amine substrate | May require prior N-methylation if starting from cyclohexan-1-amine |

| 2 | Propane-2-sulfonyl chloride | Sulfonylating agent | Typically added dropwise to control reaction rate |

| 3 | Base (e.g., triethylamine, sodium carbonate) | Neutralizes HCl, drives reaction forward | Choice of base affects yield and purity |

| 4 | Solvent (e.g., dichloromethane, THF) | Reaction medium | Solvent polarity influences reaction kinetics |

| 5 | Temperature control (0–25 °C) | Prevents side reactions | Cooling often required due to exothermic nature |

The reaction is generally carried out under inert atmosphere conditions (e.g., nitrogen or argon) to avoid moisture and side reactions. After completion, the product is isolated by extraction, purification by recrystallization or chromatography, and characterized by standard spectroscopic methods.

Research Findings and Optimization

Yield and Purity

The direct reaction of N-methylcyclohexan-1-amine with propane-2-sulfonyl chloride in the presence of triethylamine typically yields the target sulfonamide with moderate to high yields (60–85%), depending on reaction scale and purification methods.

Controlling temperature and addition rate of sulfonyl chloride is critical to minimize side products and ensure high purity.

Stereochemical Considerations

The cyclohexane ring in this compound can adopt multiple conformations, and the sulfonyl substitution at the 3-position may lead to diastereomeric mixtures.

Employing chiral sulfinyl auxiliaries or chiral catalysts can enhance stereoselectivity, yielding enantiomerically enriched products important for biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, such as its role in drug development for treating various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Chemical Structure :

- Core structure : Cyclohexane ring with substituents at positions 1 and 3.

- Functional groups :

- Primary amine at position 1, methylated (N-methyl).

- Sulfonyl group (propane-2-sulfonyl) at position 3, introducing strong electron-withdrawing and polar characteristics.

- Molecular formula: $ \text{C}{10}\text{H}{21}\text{NO}_2\text{S} $ (inferred from IUPAC name).

- The cyclohexane ring provides conformational rigidity, which may influence binding specificity in biological systems.

For example:

- Sulfonylation: Reacting 3-aminocyclohexan-1-amine derivatives with propane-2-sulfonyl chloride under basic conditions .

- Purification : Techniques like flash chromatography (deactivated SiO$_2$) or crystallization, as seen in related cyclohexylamine derivatives .

Structural and Functional Group Comparisons

Key Observations :

Polarity and Solubility :

- Sulfonyl-containing compounds (e.g., propane-2-sulfonyl) exhibit higher polarity than thioethers (SMe) or alkyl chains, improving solubility in polar solvents .

- Piperazine derivatives (e.g., 4-methylpiperazine) introduce additional basic nitrogen atoms, enhancing water solubility at physiological pH .

Metabolic Stability :

- Fluorinated groups (e.g., OCF$_2$H) resist oxidative metabolism compared to methylthio or alkyl groups .

- Sulfonyl groups are less prone to metabolic degradation than thioethers, which may oxidize to sulfoxides/sulfones .

Stereochemical Considerations :

- Compounds like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine highlight the role of stereochemistry in biological activity. Enantiomers may differ in receptor binding or pharmacokinetics .

Biological Interactions: Piperazine-containing analogs (e.g., COMPOUND 37 in ) are often designed for CNS targets due to their ability to cross the blood-brain barrier. Sulfonyl groups may reduce CNS penetration due to increased polarity.

Biological Activity

N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Synthesis

This compound features a cyclohexane ring substituted with a sulfonyl group and an amine. The synthesis of this compound typically involves the reaction of cyclohexanone derivatives with sulfonyl chlorides followed by N-methylation. The detailed synthetic pathway can be outlined as follows:

- Formation of Cyclohexanone Derivative : Cyclohexanone is reacted with an appropriate sulfonyl chloride in the presence of a base to form the sulfonamide.

- N-Methylation : The resulting sulfonamide is then methylated using methyl iodide or another suitable methylating agent.

This synthetic approach allows for the introduction of various substituents on the cyclohexane ring, potentially altering its biological activity.

2. Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folate synthesis pathways.

| Compound Type | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Sulfonamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Sulfonamide Derivative | 77 | Pseudomonas putida |

Neuroprotective Effects

Some studies suggest that similar compounds may also exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. The mechanism may involve the modulation of amyloid-beta peptide aggregation, which is implicated in Alzheimer's pathology .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics in vitro. The results indicated that while it did not outperform traditional antibiotics, it exhibited significant activity against resistant strains, suggesting potential as a lead compound for further development.

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective properties of related sulfonamide compounds in cellular models exposed to oxidative stress. The study found that these compounds reduced cell death and oxidative damage, supporting their potential use in treating neurodegenerative conditions.

4. Research Findings

Recent findings highlight the importance of structural modifications on the biological activity of sulfonamide derivatives:

- Structural Variability : The introduction of different alkyl groups on the sulfonamide nitrogen has been shown to enhance antimicrobial activity .

- Mechanistic Insights : Investigations into the binding affinities of these compounds to target enzymes reveal that modifications can significantly affect their inhibitory potency .

Q & A

Q. What are the recommended synthetic routes for N-methyl-3-(propane-2-sulfonyl)cyclohexan-1-amine?

Methodological Answer: A multi-step synthesis approach is typically employed:

Precursor Preparation : Start with N,N-dibenzyl-protected cyclohexanamine derivatives (e.g., (1R,4R)- or (1S,4S)-stereoisomers) as intermediates. These are synthesized via reductive amination using NaHB(OAc)₃ in dichloromethane (DCM) with acetic acid as a catalyst .

Deprotection : Remove benzyl groups via hydrogenation using Pd/C under hydrogen pressure (1.8 MPa) in isopropyl alcohol (IPA). This step yields the free amine intermediate .

Sulfonylation : React the deprotected amine with propane-2-sulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group.

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product. Confirm purity via HPLC or TLC.

Q. Key Data :

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 238–252 [M + H]⁺ for intermediates and final products .

- NMR : Look for characteristic shifts:

- Cyclohexane protons: δ 1.2–2.4 ppm (multiplet).

- Sulfonyl group: δ 3.0–3.5 ppm (quartet for –SO₂–CH(CH₃)₂) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- MS (ESI+) : Validate molecular weight (e.g., m/z 238 [M + H]⁺ for intermediates) .

- ¹H/¹³C NMR : Assign cyclohexane ring protons (axial/equatorial splitting), sulfonyl methyl groups (δ 1.3–1.5 ppm), and N-methyl resonance (δ 2.2–2.5 ppm). Compare with published spectra of analogous compounds .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., cyclohexane chair conformation) .

Example :

For stereoisomeric intermediates, ¹H NMR splitting patterns differ significantly (e.g., δ 2.8–3.5 ppm for axial vs. equatorial piperazine protons) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., axial vs. equatorial sulfonyl placement) impact biological activity?

Methodological Answer:

Stereoisomer Synthesis : Use chiral catalysts (e.g., (R)- or (S)-BINAP) during reductive amination to isolate enantiomers .

Activity Assays :

- In Vitro Testing : Screen isomers against target receptors (e.g., GPCRs) using radioligand binding assays.

- Molecular Dynamics (MD) : Model sulfonyl group interactions with hydrophobic binding pockets.

Data Analysis : Correlate IC₅₀ values with stereochemistry. For example, axial sulfonyl groups may enhance binding affinity due to reduced steric hindrance .

Case Study :

In analogous piperazine-cyclohexane derivatives, (1R,4R)-isomers showed 10× higher receptor affinity than (1S,4S)-isomers .

Q. How can researchers resolve contradictions in NMR data caused by impurities or tautomerism?

Methodological Answer:

Advanced NMR Techniques :

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals (e.g., cyclohexane vs. sulfonyl protons) .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures.

Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., unreacted intermediates).

Example :

In cyclohexanamine derivatives, axial-equatorial proton exchange can cause broadening at δ 2.5–3.0 ppm. Lowering the temperature to –40°C resolves these signals .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

Stepwise Optimization :

- Reductive Amination : Use excess NaHB(OAc)₃ (5 eq.) and prolonged reaction times (48–72 hr) to drive conversion .

- Hydrogenation : Optimize Pd/C loading (10–20% w/w) and hydrogen pressure (1.5–2.0 MPa) to minimize side reactions .

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing intermediates.

Process Monitoring : Track reaction progress via in-situ FTIR or Raman spectroscopy to identify bottlenecks.

Data :

For intermediates, yields improved from 67% to 92% by adjusting stoichiometry and reaction time .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

Accelerated Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hr. Analyze degradation via LC-MS.

- Oxidative Stress : Expose to H₂O₂ (0.3% w/v) to simulate metabolic oxidation.

Metabolite Identification : Use high-resolution MS (HRMS) to detect sulfone oxidation products or N-demethylation.

Key Finding :

Sulfonamide derivatives typically degrade via hydrolysis at extreme pH (pH <2 or >9), forming cyclohexanol and sulfonic acid byproducts .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

ADME Modeling :

- LogP : Calculate using software (e.g., Schrödinger QikProp) to estimate lipophilicity. Expected LogP ≈ 2.5–3.5 due to sulfonyl and cyclohexane groups.

- CYP450 Metabolism : Use docking simulations (e.g., AutoDock Vina) to predict interactions with CYP3A4/2D6 isoforms.

Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or cardiotoxicity risks.

Validation :

For similar amines, predicted LogP values correlated with experimental Caco-2 permeability data (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.